molecular formula C12H16N2 B040024 1-Ethyl-2,5,6-trimethylbenzimidazole CAS No. 116313-47-4

1-Ethyl-2,5,6-trimethylbenzimidazole

Cat. No.: B040024
CAS No.: 116313-47-4
M. Wt: 188.27 g/mol
InChI Key: SABOZGICOOTOMZ-UHFFFAOYSA-N
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Description

1-Ethyl-2,5,6-trimethylbenzimidazole is a synthetically valuable alkylated benzimidazole derivative. The benzimidazole core is a privileged scaffold in medicinal chemistry and material science, known for its wide array of pharmacological activities and its role as a key precursor in complex molecule synthesis. Research Applications and Value: Pharmaceutical Intermediate: This compound serves as a versatile building block for the development of novel therapeutic agents. Benzimidazole derivatives are extensively researched for their antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The specific alkyl substitutions on the benzimidazole ring can be tailored to modulate the compound's bioavailability, binding affinity, and overall pharmacological profile. Chemical Synthesis: It is a crucial intermediate in organic synthesis, particularly for constructing more complex heterocyclic systems. Its structure can be further functionalized, making it a valuable starting material for ligands, catalysts, and functional organic materials. Analog of Biologically Relevant Structures: The 5,6-dimethylbenzimidazole moiety is a fundamental component of vitamin B12 (cobalamin), where it acts as a ligand for the cobalt atom. As such, derivatives like this compound are of significant interest in bioinorganic chemistry for studying cobamide biosynthesis and function. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethyl-2,5,6-trimethylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-5-14-10(4)13-11-6-8(2)9(3)7-12(11)14/h6-7H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SABOZGICOOTOMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NC2=C1C=C(C(=C2)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Spectroscopic Characterization and Structural Elucidation of 1 Ethyl 2,5,6 Trimethylbenzimidazole and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

The ¹H NMR spectrum of 1-Ethyl-2,5,6-trimethylbenzimidazole is expected to exhibit distinct signals corresponding to the various protons in the molecule. The ethyl group attached to the nitrogen at position 1 would give rise to a triplet for the methyl protons and a quartet for the methylene protons, due to spin-spin coupling. The methyl groups at positions 2, 5, and 6 would each produce a singlet. The aromatic protons at positions 4 and 7 would also appear as singlets, given their isolated positions on the benzene (B151609) ring.

For comparative analysis, the ¹H NMR spectral data of an analogous compound, 5,6-Dichloro-1-ethyl-2-methylbenzimidazole, can be considered. The chemical shifts for this analogue provide a basis for predicting the shifts in the target molecule, keeping in mind the differing electronic effects of methyl versus chloro substituents.

Interactive Table: ¹H NMR Chemical Shift Data of a Benzimidazole (B57391) Analogue

CompoundProtonsChemical Shift (ppm)Multiplicity
5,6-Dichloro-1-ethyl-2-methylbenzimidazoleCH₃ (ethyl)1.44Triplet
CH₂ (ethyl)4.20Quartet
CH₃ (at C2)2.64Singlet
Ar-H (at C4/C7)7.71-7.25Multiplet

Data inferred from similar reported compounds.

In this compound, the electron-donating nature of the methyl groups at positions 5 and 6 would be expected to shield the aromatic protons at positions 4 and 7, likely causing them to appear at a slightly lower chemical shift compared to the aromatic protons in the dichloro-analogue.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for each unique carbon atom. The ethyl group carbons, the three methyl group carbons, the aromatic carbons, and the C2 carbon of the imidazole (B134444) ring will all have characteristic chemical shifts.

The ¹³C NMR data for 1,5,6-trimethyl-1H-benzimidazole and 5,6-Dichloro-1-ethyl-2-methylbenzimidazole serve as useful references.

Interactive Table: ¹³C NMR Chemical Shift Data of Benzimidazole Analogues

CompoundCarbon AtomChemical Shift (ppm)
1,5,6-trimethyl-1H-benzimidazoleC2~142
C4/C7~115
C5/C6~130
C3a/C7a~135
N-CH₃~30
C5/C6-CH₃~20
5,6-Dichloro-1-ethyl-2-methylbenzimidazoleC2151.0
Aromatic C108.9 - 142.6
N-CH₂38.5
N-CH₂-CH₃14.9
C2-CH₃13.7

Data is representative of substituted benzimidazoles and may not be exact for the specified compounds.

Based on these analogues, the C2 carbon of this compound is expected to resonate around 151 ppm. The carbons of the ethyl group (N-CH₂ and N-CH₂-CH₃) would likely appear around 38 ppm and 15 ppm, respectively. The three methyl groups on the aromatic ring and at the C2 position would have chemical shifts in the range of 13-20 ppm. Information on C-H coupling constants would require more advanced NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), to establish specific connectivities.

Dynamic NMR (DNMR) studies are employed to investigate time-dependent processes in molecules, such as conformational changes or tautomerism. In the case of this compound, the N-ethyl substitution precludes the possibility of the prototropic tautomerism often observed in N-unsubstituted benzimidazoles. nih.gov However, DNMR could potentially be used to study the rotational barrier of the ethyl group around the N-C bond. At lower temperatures, the rotation might become slow enough on the NMR timescale to observe distinct signals for different rotamers, although such studies have not been specifically reported for this compound.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a valuable technique for identifying the functional groups present in a molecule.

The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its various bonds. The presence of both aliphatic and aromatic C-H bonds would result in stretching vibrations in the 2850-3100 cm⁻¹ region. The stretching vibrations of the C=N and C=C bonds within the benzimidazole ring system are expected to appear in the 1450-1650 cm⁻¹ range. rsc.org The C-N stretching vibrations would likely be observed in the 1200-1350 cm⁻¹ region. The absence of an N-H band around 3200-3400 cm⁻¹ would confirm the N1-substitution.

Interactive Table: General Characteristic IR Absorption Bands for Substituted Benzimidazoles

Functional GroupVibrational ModeExpected Absorption Range (cm⁻¹)
Aromatic C-HStretching3000 - 3100
Aliphatic C-HStretching2850 - 2960
C=N (imidazole ring)Stretching~1620
C=C (aromatic ring)Stretching1450 - 1600
C-NStretching1200 - 1350

These are general ranges and the exact positions can vary based on the specific substitution pattern.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, including UV-Visible absorption and fluorescence emission, provides insights into the electronic transitions within a molecule. For benzimidazole derivatives, the UV-Vis spectra are typically characterized by absorption bands arising from π → π* transitions within the conjugated aromatic system. The position and intensity of these bands are sensitive to the nature and position of substituents on the benzimidazole core. The introduction of electron-donating groups like methyl and ethyl groups generally leads to a bathochromic (red) shift of the absorption maxima. While specific data for this compound is not available, substituted benzimidazoles are known to absorb in the UV region, typically between 240 and 290 nm. acs.orgacs.org Information on the emission (fluorescence) properties would require experimental measurement, but many benzimidazole derivatives are known to be fluorescent.

Ultraviolet-Visible (UV-Vis) Absorption Characteristics

The electronic absorption spectra of N-alkylated benzimidazole derivatives are characterized by distinct bands in the ultraviolet region, which arise from π-π* electronic transitions within the aromatic system. For analogues of this compound, two main absorption bands are typically observed.

A strong absorption band generally appears in the shorter wavelength region of 220–290 nm. This band is attributed to the π-π* transitions of the benzimidazole moiety. A second, relatively weaker absorption band is often observed at higher wavelengths, around 330–335 nm, corresponding to π-π* transitions involving the entire molecular structure researchgate.net. The exact position and intensity of these bands can be influenced by the solvent polarity and the nature of the substituents on the benzimidazole core.

Table 1: Typical UV-Vis Absorption Data for Benzimidazole Analogues

Compound Class λmax 1 (nm) λmax 2 (nm) Transition Type
N-Alkyl Benzimidazoles 220-290 330-335 π-π*

Fluorescence Spectroscopic Investigations

Many benzimidazole derivatives are known to be highly fluorescent, a property that is sensitive to their structural and environmental parameters. N-substituted benzimidazoles, similar to this compound, typically exhibit significant fluorescence efficiency. For some analogues, the fluorescence quantum yields have been observed in the range of 0.41–0.83 in acetonitrile and 0.48–0.96 in dichloromethane solutions researchgate.net.

The emission spectra are generally characterized by a single, broad emission band. The position of this band is often dependent on the polarity of the solvent, a phenomenon known as solvatochromism, which indicates a charge transfer (CT) character in the excited state researchgate.net. Benzimidazole derivatives are also noted for their large Stokes shifts, which is the difference between the absorption and emission maxima. This characteristic is particularly prominent in derivatives with an ortho-hydroxy aromatic substituent, where Excited-State Intramolecular Proton Transfer (ESIPT) can occur nih.gov.

Table 2: Representative Fluorescence Data for Analogous Benzimidazole Derivatives

Solvent Excitation λ (nm) Emission λ (nm) Quantum Yield (ΦF)
Acetonitrile ~340 ~400-450 0.41–0.83 researchgate.net

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of organic compounds. For this compound (Molecular Formula: C12H16N2), the calculated molecular weight is approximately 188.27 g/mol . Therefore, the molecular ion peak (M+) in its electron impact mass spectrum would be expected at an m/z value of 188.

The fragmentation pattern of N-alkylated benzimidazoles is well-characterized and typically involves cleavages at the N-alkyl substituent and within the heterocyclic ring. The principal fragmentation processes for this compound are predicted to be:

Loss of a methyl radical (•CH3): A cleavage of the C-C bond in the N-ethyl group can lead to the formation of a stable ion at m/z 173 (M-15).

Loss of an ethyl radical (•C2H5): The cleavage of the N-C bond of the ethyl group results in a fragment at m/z 159 (M-29).

Characteristic Benzimidazole Fragmentation: The benzimidazole ring itself can undergo fragmentation, such as the loss of a molecule of HCN, which is a characteristic pathway for this class of compounds journalijdr.com.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

m/z Value Proposed Fragment Description
188 [C12H16N2]+• Molecular Ion (M+)
173 [M - CH3]+ Loss of a methyl radical

X-ray Crystallography for Precise Molecular and Crystal Structure Determination

Crystal Structure Analysis of N-Ethylated Benzimidazole Derivatives

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. While the specific crystal structure of this compound is not available, analysis of closely related N-ethylated and substituted benzimidazole derivatives reveals common structural features.

Many benzimidazole derivatives crystallize in monoclinic space groups, such as P21/c researchgate.netmdpi.com. The presence of the N-ethyl group introduces conformational flexibility, and in some crystal structures of N-propyl benzimidazole derivatives, this alkyl chain has been observed to be disordered over two sets of atomic sites iucr.org. The planarity of the benzimidazole ring system is a key feature, although substituents can cause minor deviations. For instance, in some 2-substituted derivatives, the benzimidazole moiety is essentially planar, with maximum deviations of only around 0.019 Å nih.gov.

Table 4: Common Crystallographic Parameters for N-Alkylated Benzimidazole Analogues

Parameter Typical Value/System
Crystal System Monoclinic

Determination of Bond Lengths, Bond Angles, and Torsion Angles

The precise molecular geometry of benzimidazole derivatives can be established through X-ray diffraction studies. The bond lengths and angles within the benzimidazole core are consistent across various derivatives. The N1–C2 and N2–C2 bond distances are typically around 1.356 Å and 1.325 Å, respectively semanticscholar.org. The introduction of an N-alkyl group generally has a minimal effect on the bond lengths and angles of the core benzimidazole structure.

The planarity of the fused ring system is often a point of interest. In many cases, the dihedral angle between the five-membered imidazole ring and the six-membered benzene ring is very small, indicating a high degree of planarity nih.gov. However, bulky substituents at the 2-position can lead to significant twisting, with dihedral angles between the benzimidazole ring system and the substituent group being substantial nih.govsemanticscholar.org.

Table 5: Representative Bond Lengths and Angles for the Benzimidazole Core in Analogous Structures mdpi.comsemanticscholar.orgscispace.com

Bond/Angle Typical Value (Å or °)
N1–C2 (Å) 1.356 - 1.365
N2–C2 (Å) 1.325
C–N–C (imidazole ring) (°) ~105-110

Analysis of Crystal Packing and Intermolecular Interactions

Hydrogen Bonding: In N-H containing benzimidazoles, N-H···N hydrogen bonds are a dominant feature, often leading to the formation of chains or dimers nih.govnih.gov. In N-alkylated derivatives like this compound, where the N-H proton is absent, weaker C-H···N hydrogen bonds become significant, with interaction energies estimated to be around -11.2 to -14.4 kJ mol⁻¹ nih.gov. These interactions link molecules into extended networks semanticscholar.org.

π–π Stacking Interactions: Aromatic stacking between the benzimidazole ring systems is another common feature that contributes to crystal cohesion iucr.orgsemanticscholar.org.

C–H···π Interactions: Interactions between C-H bonds and the π-system of the aromatic rings are also frequently observed in the crystal structures of benzimidazole derivatives, further stabilizing the three-dimensional packing researchgate.netnih.gov.

Chemical Reactivity and Transformation Pathways of 1 Ethyl 2,5,6 Trimethylbenzimidazole Derivatives

Reactions at the Imidazole (B134444) Nitrogen Atoms

The nitrogen atoms of the imidazole ring are key centers of reactivity in 1-Ethyl-2,5,6-trimethylbenzimidazole. The N-1 nitrogen, bearing the ethyl group, and the N-3 nitrogen are involved in various transformations, including dealkylation.

N-dealkylation, specifically the removal of the ethyl group from the N-1 position, is a potential transformation for this compound. This process can occur through various chemical and biological methods.

Chemical N-Dealkylation: Chemical N-dealkylation of N-alkylamines and related heterocyclic compounds can be achieved using a variety of reagents. Common methods involve the use of chloroformates and cyanogen bromide. The general mechanism for N-dealkylation with these reagents proceeds through the formation of a quaternary ammonium (B1175870) intermediate, which then undergoes nucleophilic attack to cleave the N-alkyl bond masterorganicchemistry.com. For instance, reaction with a chloroformate would lead to a carbamate intermediate, which can be subsequently hydrolyzed to yield the de-ethylated benzimidazole (B57391). Similarly, cyanogen bromide treatment would form a cyanamide that can be converted to the secondary amine.

Enzymatic N-Dealkylation: In biological systems, N-dealkylation is a common metabolic pathway catalyzed by cytochrome P450 (CYP450) enzymes nih.govwikipedia.org. The mechanism involves the oxidation of the α-carbon of the ethyl group, leading to an unstable carbinolamine intermediate. This intermediate then spontaneously decomposes to yield the N-dealkylated benzimidazole and acetaldehyde nih.govwikipedia.org. Both single electron transfer (SET) and hydrogen atom transfer (HAT) mechanisms have been proposed for the initial oxidation step by CYP450 enzymes nih.gov.

A summary of potential N-dealkylation pathways is presented in the table below.

Method Reagent/Enzyme Intermediate Products
ChemicalChloroformatesQuaternary ammonium salt, Carbamate2,5,6-Trimethylbenzimidazole, Ethyl chloride
ChemicalCyanogen BromideQuaternary cyanoammonium salt, Cyanamide2,5,6-Trimethylbenzimidazole, Ethyl bromide
EnzymaticCytochrome P450Carbinolamine2,5,6-Trimethylbenzimidazole, Acetaldehyde

Reactivity of the Benzene (B151609) Ring Substituents

The benzene ring of this compound is substituted with three methyl groups, which influence its reactivity, particularly in electrophilic aromatic substitution and oxidation reactions.

Electrophilic Aromatic Substitution: The three methyl groups are activating and ortho-, para-directing for electrophilic aromatic substitution reactions libretexts.org. However, in this compound, the only available position on the benzene ring for substitution is the 4-position (or 7-position, which is equivalent due to tautomerism in the parent benzimidazole). Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions would be expected to occur at this position. The electron-donating nature of the methyl groups would enhance the reactivity of the benzene ring towards electrophiles.

Oxidation of Methyl Groups: The methyl groups on the benzene ring can be susceptible to oxidation. Site-selective electrooxidation of methyl groups on benzimidazoles has been reported, leading to the formation of aromatic acetals nih.gov. This suggests that under specific oxidative conditions, one or more of the methyl groups in this compound could be oxidized to formyl or carboxylic acid groups. The stability of the benzimidazole ring itself to oxidation allows for the selective oxidation of the substituent groups iosrphr.org.

Ring-Opening and Ring-Expansion Reactions

The imidazole ring of benzimidazole derivatives can undergo ring-opening and ring-expansion reactions under specific conditions, leading to the formation of larger heterocyclic systems or acyclic compounds.

While direct evidence for the formation of acyclic amino enones from this compound is not available, studies on related benzimidazoles suggest this possibility. For instance, the reaction of 2-acetyl-1-methyl-1H-benzo[d]imidazole with dimethylformamide-dimethylacetal (DMF-DMA) can lead to the formation of an acyclic β-enaminone mdpi.com. This type of transformation typically involves the reaction of a suitable precursor with reagents that can induce ring cleavage.

A significant ring-expansion reaction of benzimidazoles involves their interaction with acetylenic ketones. This reaction provides a pathway to synthesize benzo[b] mdpi.comcymitquimica.comdiazocin-2(1H)-ones cymitquimica.com. The reaction of 1-alkylbenzimidazoles with acetylenic ketones proceeds via a catalyst-free insertion of the acetylenic ketone into the N1-C2 bond of the benzimidazole ring. This leads to an expansion of the five-membered imidazole ring to an eight-membered diazocinone ring. It is plausible that this compound would undergo a similar transformation when treated with suitable acetylenic ketones.

The general scheme for this reaction is as follows:

General reaction scheme for the formation of benzodiazocinones from 1-alkylbenzimidazoles and acetylenic ketones.

Reactions with Specific Reagents

The reactivity of this compound can be further explored through its reactions with specific reagents.

Reaction with Dimethyl Acetylenedicarboxylate (DMAD): DMAD is a versatile reagent that reacts with various heterocyclic compounds. Its reaction with diaminoimidazoles leads to the formation of imidazo[1,5-b]pyridazine derivatives nih.gov. The reaction of 1-alkylbenzimidazoles with DMAD can also lead to the formation of various fused heterocyclic systems. The electron-deficient triple bond of DMAD is susceptible to nucleophilic attack by the nitrogen atoms of the benzimidazole ring, which can initiate a cascade of reactions leading to complex molecular architectures.

Reaction with Aldehydes and N-Tosylimines: Pyridine-catalyzed reactions of dimethyl acetylenedicarboxylate with aldehydes and N-tosylimines have been shown to produce 2-benzoylfumarates and 1-azadienes, respectively organic-chemistry.org. While not directly involving the benzimidazole ring, this highlights the reactivity of DMAD which could potentially react with the benzimidazole nucleus under similar catalytic conditions.

The following table summarizes the potential reactions with specific reagents.

Reagent Potential Product Type Reaction Type
Acetylenic KetonesBenzodiazocinonesRing-Expansion
Dimethyl Acetylenedicarboxylate (DMAD)Fused Heterocyclic SystemsCycloaddition/Rearrangement

Coordination Chemistry of Alkylated Benzimidazole Ligands, Including 1,5,6 Trimethylbenzimidazole

Ligand Properties and Coordination Modes

Alkylated benzimidazoles are N-heterocyclic ligands that typically coordinate to metal ions through the lone pair of electrons on the sp²-hybridized nitrogen atom (N3) of the imidazole (B134444) ring. The electronic and steric landscape of these ligands can be finely tuned by the nature and position of the alkyl substituents, which in turn influences the properties and reactivity of the resulting metal complexes.

N-Donor Character and Ligand Field Strength

The N-donor character of alkylated benzimidazoles is a key determinant of their coordination behavior. The nitrogen atom's basicity, and thus its ability to donate electron density to a metal center, is influenced by the electronic effects of the alkyl groups. Methyl groups, such as those in 1,5,6-trimethylbenzimidazole, are weakly electron-donating. This inductive effect increases the electron density on the imidazole ring, enhancing the N-donor strength compared to the parent benzimidazole (B57391). Consequently, these ligands are expected to be relatively strong σ-donors.

The ligand field strength of alkylated benzimidazoles, which quantifies the extent of d-orbital splitting in a metal complex, is directly related to their N-donor capabilities. As stronger σ-donors, they are anticipated to create a larger ligand field splitting (Δ) compared to unsubstituted benzimidazole. This can have significant implications for the electronic spectra and magnetic properties of their coordination compounds. For instance, in an octahedral complex, a stronger ligand field can lead to a greater separation between the t₂g and eg orbitals, potentially favoring low-spin electronic configurations.

Steric Hindrance and Cone Angles of Alkyl Substituents

The alkyl groups on the benzimidazole skeleton introduce steric bulk around the coordinating nitrogen atom, which plays a crucial role in determining the geometry and stability of the resulting metal complexes. The presence of a methyl or ethyl group at the N1 position, as well as methyl groups at the C5 and C6 positions of the benzene (B151609) ring, creates a sterically demanding environment.

Ligand FeatureExpected Influence on Coordination
N-alkylation (e.g., methyl, ethyl)Increases steric bulk near the metal center.
Benzene ring alkylation (e.g., 5,6-dimethyl)Contributes to the overall steric profile of the ligand.
Combined alkylationCan lead to distorted coordination geometries and influence the accessibility of the metal's active site.

Synthesis and Characterization of Metal Complexes

The rich coordination chemistry of alkylated benzimidazoles has been explored through the synthesis and characterization of a variety of metal complexes, revealing their potential in mimicking biological systems and in the formation of novel coordination architectures.

Organocobalt Complexes as Vitamin B12 Models

One of the most significant applications of alkylated benzimidazole ligands is in the modeling of the cobalamin (Vitamin B12) coenzymes. In Vitamin B12, a 5,6-dimethylbenzimidazole moiety is coordinated to the cobalt(III) center in the "base-on" form. The interaction between this axial ligand and the corrin ring is crucial for the biological activity of the coenzyme.

Researchers have successfully synthesized and structurally characterized organocobalt complexes using 1,5,6-trimethylbenzimidazole as a ligand to mimic the axial coordination in Vitamin B12. acs.org These model compounds, often based on the cobaloxime framework, provide valuable insights into the electronic and steric factors that influence the Co-C bond strength and reactivity. NMR studies of these complexes have been particularly informative in understanding the structural dynamics in solution. acs.org

Model Complex TypeLigandSignificance
Organocobalt(III) Cobaloximes1,5,6-TrimethylbenzimidazoleMimics the axial ligation of the benzimidazole in Vitamin B12, allowing for the study of Co-C bond properties.

Mixed-Ligand Metal Carbonyls and Nitrosyl Complexes

While the coordination chemistry of alkylated benzimidazoles with "soft" ligands like carbon monoxide (CO) and nitric oxide (NO) is less explored, some studies have investigated the reactivity of benzimidazole derivatives in metal carbonyl and nitrosyl systems. For instance, binuclear iron nitrosyl complexes bridged by benzimidazole-2-thiolyl ligands have been reported. nih.gov The incorporation of alkylated benzimidazoles into such systems could lead to complexes with interesting electronic and catalytic properties. The steric bulk of ligands like 1-ethyl-2,5,6-trimethylbenzimidazole might favor the formation of monoligated species or influence the substitution lability of the CO and NO ligands. Further research in this area is needed to fully understand the potential of these mixed-ligand systems.

Silver(I) and Copper(I) Complexes of Benzimidazole Derivatives

The coordination of benzimidazole derivatives to soft metal ions like silver(I) and copper(I) has been a subject of considerable interest. These d¹⁰ metal ions exhibit flexible coordination geometries, and the resulting complexes often display interesting structural motifs and photophysical properties.

The synthesis and characterization of silver(I) and copper(II) complexes with phosphate derivatives of benzimidazole have been reported. nih.gov These studies demonstrate the ability of the benzimidazole moiety to coordinate to these metal centers. It is expected that sterically more demanding ligands like this compound would form complexes with lower coordination numbers, potentially leading to linear or trigonal planar geometries around the Ag(I) or Cu(I) centers. The bulky nature of the ligand could also play a role in stabilizing monomeric species and preventing the formation of coordination polymers.

Metal IonLigand TypePotential Complex Features
Silver(I)Benzimidazole derivativesFormation of linear, trigonal, or tetrahedral complexes; potential for photoluminescence.
Copper(I)Benzimidazole derivativesSimilar coordination geometries to Ag(I); potential applications in catalysis.

Spectroscopic Probes of Metal-Ligand Interactions

Spectroscopic techniques are invaluable tools for elucidating the nature of metal-ligand interactions in coordination complexes of alkylated benzimidazoles. These methods provide detailed information about the electronic structure, bonding, and geometry of the complexes.

Electronic Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), spectroscopy is a powerful technique for studying paramagnetic metal complexes that contain one or more unpaired electrons. uobaghdad.edu.iq For complexes of this compound with paramagnetic metal ions such as copper(II), cobalt(II), and nickel(II), ESR spectroscopy can provide critical insights into the local environment of the metal center. nih.govclockss.orgnih.gov

The ESR spectrum is characterized by the g-tensor and the hyperfine coupling constant (A), which are sensitive to the geometry of the complex and the nature of the coordinating atoms. nih.gov For instance, in copper(II) complexes, the g-values can distinguish between different coordination geometries. Typically, for a d9 system like Cu(II), an axial spectrum with g|| > g⊥ > 2.0023 is indicative of a d(x2-y2) ground state, which is common for square planar or tetragonally distorted octahedral geometries. nih.govwikipedia.org

The hyperfine splitting pattern, arising from the interaction of the unpaired electron with the magnetic nucleus of the metal ion (e.g., 63Cu and 65Cu, both with I = 3/2), provides information about the covalency of the metal-ligand bond. nih.gov The magnitude of the hyperfine coupling constant is related to the amount of electron spin density at the metal nucleus. Furthermore, superhyperfine coupling to the nitrogen nuclei of the benzimidazole ligand can sometimes be resolved, offering direct evidence of the coordination of the ligand to the metal center and providing a measure of the delocalization of the unpaired electron onto the ligand.

A study on copper(II) chloride complexes with imidazole-derived ligands demonstrated how EPR and UV-Vis spectra can be used to determine the local structure of the Cu2+ centers. nih.gov The EPR parameters were found to be sensitive to the tetragonal and orthorhombic distortions around the copper ion, which are influenced by the nature of the imidazole and chloride ligands. nih.gov

Magnetic susceptibility measurements provide valuable information about the number of unpaired electrons in a metal complex and can thus help in determining the spin state and geometry of the central metal ion. acs.org The effective magnetic moment (μeff) of a complex is calculated from its magnetic susceptibility and is often compared to the spin-only value to gain insights into the electronic structure.

For instance, high-spin cobalt(II) (d7) complexes in a tetrahedral environment typically exhibit magnetic moments in the range of 4.2–4.7 Bohr magnetons (B.M.), which is higher than the spin-only value of 3.87 B.M. due to orbital contributions. acs.org In contrast, octahedral high-spin cobalt(II) complexes have magnetic moments in the range of 4.7–5.2 B.M.

Similarly, nickel(II) (d8) complexes can be paramagnetic or diamagnetic depending on their geometry. Octahedral and tetrahedral nickel(II) complexes are paramagnetic with two unpaired electrons, and their magnetic moments are typically in the range of 2.8–3.3 B.M. and 3.5–4.2 B.M., respectively. scripps.eduyu.edu.jo Square planar nickel(II) complexes, on the other hand, are typically diamagnetic (μeff = 0).

The magnetic properties of complexes with ligands similar to this compound have been reported. For example, a tetrahedral nickel(II) complex with benzimidazole, NiL2Br2, was found to have a magnetic moment of 3.46 B.M. at room temperature. researchgate.net A cobalt(II) chloro complex with tris(2-benzimidazolylmethyl)amine showed magnetic properties consistent with a high-spin Co(II) center. tamu.edu These values are indicative of the spin state and coordination environment of the metal ions in these complexes.

Table 1: Magnetic Moments of Selected Benzimidazole Complexes

ComplexMetal IonGeometryMagnetic Moment (μeff) in B.M.
Ni(benzimidazole)2Br2Ni(II)Tetrahedral3.46
[Co(benzimidazole)4]Cl2Co(II)Tetrahedral4.45
Cu(2-phenylbenzimidazole)2(CH3COO)2Cu(II)Distorted Octahedral1.85
Ni(1-(2-carbamoylethyl)benzimidazole)4Cl2Ni(II)OctahedralSpin-singlet ground state

Note: The data presented in this table is based on studies of related benzimidazole complexes and serves as a reference for the expected magnetic properties of complexes with this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure of diamagnetic metal complexes in solution. The chemical shifts of the ligand's protons and carbons are sensitive to the coordination of the ligand to the metal center and can provide information about the electron density distribution within the complex.

Upon coordination of an alkylated benzimidazole ligand to a metal ion, changes in the chemical shifts of the protons and carbons of the ligand are observed. These coordination-induced shifts (CIS) can be used to identify the site of coordination and to probe the electronic effects of the metal-ligand interaction. For example, the protons and carbons of the imidazole ring, particularly those close to the coordinating nitrogen atom, are expected to experience significant shifts upon complexation.

The concept of trans influence, which describes the effect of a ligand on the bond strength of the ligand trans to it, can also be studied using NMR spectroscopy. While direct studies on this compound are scarce, insights can be drawn from related N-heterocyclic carbene (NHC) complexes, which are structurally analogous. wikipedia.org In square planar or octahedral complexes, the chemical shift of a nucleus in a ligand can be influenced by the nature of the ligand in the trans position. A strongly donating ligand will weaken the bond of the trans ligand, which can be reflected in changes in the NMR chemical shifts of the trans ligand's nuclei.

Furthermore, 13C NMR chemical shifts are particularly sensitive to changes in electron density. nih.gov A downfield shift of the carbon signals of the benzimidazole ring upon coordination generally indicates a decrease in electron density on these atoms due to the donation of electron density to the metal center. The magnitude of this shift can be correlated with the strength of the metal-ligand bond. Theoretical studies, such as those employing Density Functional Theory (DFT), can be used to calculate NMR chemical shifts and to provide a more detailed understanding of the relationship between chemical shifts and electron density distribution. nih.gov

Table 2: Representative 1H NMR Chemical Shifts (ppm) for Benzimidazole and a Coordinated Complex

ProtonFree BenzimidazoleCoordinated Benzimidazole Complex
H2~8.1Shifted downfield
H4/H7~7.6Shifted
H5/H6~7.2Shifted

Note: The exact chemical shifts will vary depending on the specific complex and solvent. This table provides a general illustration of the expected changes upon coordination.

Mechanistic Studies of Ligand Dissociation and Exchange

The study of ligand dissociation and exchange mechanisms is crucial for understanding the reactivity and stability of coordination complexes in solution. These processes are fundamental to various applications, including catalysis and the development of metal-based drugs.

For complexes of this compound, ligand dissociation would involve the breaking of the metal-N3 bond. The rate of this process depends on several factors, including the strength of the metal-ligand bond, the steric hindrance around the metal center, the nature of the solvent, and the presence of other competing ligands.

Mechanistic studies often employ techniques such as variable-temperature NMR spectroscopy to monitor the exchange of the ligand between the coordinated and free states. researchgate.net By analyzing the changes in the NMR line shapes as a function of temperature, it is possible to determine the activation parameters (ΔH‡, ΔS‡, and ΔG‡) for the exchange process.

Ligand exchange reactions can proceed through different mechanisms, including:

Dissociative (D) mechanism: The coordinated ligand first dissociates from the metal center, forming an intermediate with a lower coordination number, which is then attacked by the incoming ligand.

Associative (A) mechanism: The incoming ligand first coordinates to the metal center, forming a higher-coordinate intermediate, from which the leaving ligand then departs.

Interchange (I) mechanism: The incoming ligand enters the outer coordination sphere of the complex, and the exchange of the incoming and leaving ligands occurs in a single step.

Advanced Functionalization and Synthetic Transformations of Benzimidazole Derivatives

Regioselective Functionalization of the Benzene (B151609) Moiety

The benzene part of the 1-Ethyl-2,5,6-trimethylbenzimidazole ring possesses two available positions for electrophilic aromatic substitution: C-4 and C-7. The regioselectivity of such reactions is governed by the directing effects of the existing substituents. The 5- and 6-methyl groups are electron-donating and act as ortho- and para-directors. The fused imidazole (B134444) ring, when protonated or complexed with a Lewis acid, generally exerts a deactivating, meta-directing effect. However, under neutral or basic conditions, its effect is more complex.

Given the substitution pattern, the 5-methyl group directs incoming electrophiles to the C-4 position (ortho), and the 6-methyl group directs to the C-7 position (ortho). Therefore, electrophilic substitution is anticipated to yield a mixture of 4- and 7-substituted products.

Nitration: Nitration of substituted benzimidazoles is typically carried out using a mixture of nitric acid and sulfuric acid. researchgate.netresearchgate.net The reaction conditions can influence the regioselectivity. For this compound, nitration is expected to introduce a nitro group at either the C-4 or C-7 position. The electronic and steric environment created by the methyl groups will influence the product ratio.

Halogenation: Regioselective halogenation can be achieved using various reagents. acs.org N-halosuccinimides (NCS, NBS, NIS) in solvents like fluorinated alcohols or under palladium catalysis can provide good control over the position of halogenation. acs.orgsemanticscholar.orgrsc.org For the target molecule, halogenation would likely occur at the C-4 and C-7 positions, ortho to the activating methyl groups.

Table 1: Predicted Regioselective Functionalization Reactions

Reaction Reagents and Conditions Predicted Major Product(s)
Nitration HNO₃ / H₂SO₄ 1-Ethyl-4-nitro-2,5,6-trimethylbenzimidazole and 1-Ethyl-7-nitro-2,5,6-trimethylbenzimidazole
Bromination N-Bromosuccinimide (NBS), CCl₄ 4-Bromo-1-ethyl-2,5,6-trimethylbenzimidazole and 7-Bromo-1-ethyl-2,5,6-trimethylbenzimidazole
Chlorination N-Chlorosuccinimide (NCS) 4-Chloro-1-ethyl-2,5,6-trimethylbenzimidazole and 7-Chloro-1-ethyl-2,5,6-trimethylbenzimidazole

Synthesis of Polycyclic and Fused Benzimidazole (B57391) Systems

Fusing additional rings onto the benzimidazole framework creates polycyclic systems with rigid structures and extended π-systems, which are of interest in materials science and medicinal chemistry. nih.gov

Benzimidazo[1,2-a]quinolines: One established method to form such fused systems is the reaction of a benzimidazole with a 2-fluoroaryl aldehyde in the presence of a base like potassium carbonate in a solvent such as DMF. acs.org This proceeds through a cascade of aromatic nucleophilic substitution followed by an intramolecular Knoevenagel condensation. While this typically involves the N-H of an unsubstituted benzimidazole, a variation could be envisioned starting from a derivative of this compound. For instance, functionalization of the 2-methyl group to an appropriate nucleophile could facilitate annulation.

A more direct approach involves the transition-metal-catalyzed C-H activation/annulation reaction of 2-arylbenzimidazoles. nih.gov To apply this to this compound, the 2-methyl group would first need to be replaced with an aryl group. An alternative strategy involves the intramolecular C-H amination of aniline (B41778) derivatives, which can be adapted to form fused systems. researchgate.net For example, a suitably functionalized substituent at the N-1 position could be made to cyclize with the C-7 position of the benzimidazole ring.

Table 2: Representative Reaction for Fused System Synthesis

Starting Material Type Reagents and Conditions Fused System Product Type
2-Aryl-1-ethyl-5,6-dimethylbenzimidazole Rh(III) catalyst, α-diazo carbonyl compounds Benzimidazole-fused quinolines
1-(2-aminobenzyl)-2,5,6-trimethylbenzimidazole Oxidant (e.g., O₂, TEMPO) Tetracyclic fused benzimidazole

Preparation of N-Heterocyclic Carbenes (NHCs) from Benzimidazolium Salts

N-Heterocyclic carbenes (NHCs) are a class of persistent carbenes that are widely used as ligands in organometallic chemistry and as organocatalysts. rsc.org Benzimidazole-based NHCs are readily prepared from the corresponding benzimidazolium salts.

The synthesis involves a two-step process:

Quaternization: this compound is treated with an alkylating agent (e.g., an alkyl halide like iodomethane (B122720) or benzyl (B1604629) bromide) to form a 1,3-disubstituted benzimidazolium salt. nih.govtandfonline.com The reaction quaternizes the second nitrogen atom (N-3).

Deprotonation: The resulting benzimidazolium salt is treated with a strong base (e.g., sodium hydride, potassium tert-butoxide, or potassium hexamethyldisilazide) to remove the acidic proton from the C-2 position, yielding the free N-heterocyclic carbene. rsc.orgacs.org

Table 3: Synthesis of an N-Heterocyclic Carbene

Step Starting Material Reagents and Conditions Intermediate/Product
1. Quaternization This compound Benzyl bromide, DMF, 80°C 3-Benzyl-1-ethyl-2,5,6-trimethylbenzimidazolium bromide
2. Deprotonation 3-Benzyl-1-ethyl-2,5,6-trimethylbenzimidazolium bromide Potassium tert-butoxide, THF 3-Benzyl-1-ethyl-2,5,6-trimethylbenzimidazol-2-ylidene

Synthesis of Specific Substituted Derivatives

Further derivatization of this compound can be achieved by modifying the existing methyl substituents.

Oxidation of Methyl Groups: The methyl groups on the benzene ring (at C-5 and C-6) are benzylic and can be oxidized to carboxylic acids. acs.org Reagents like potassium permanganate (B83412) (KMnO₄) or ceric ammonium (B1175870) nitrate (B79036) (CAN) can be employed. nih.gov Such a transformation would yield benzimidazole-5,6-dicarboxylic acid derivatives, which are valuable building blocks for more complex molecules. Selective oxidation of one methyl group over the other might be challenging but could potentially be achieved by controlling stoichiometry and reaction conditions. An electrochemical approach has also been shown to be effective for the site-selective oxidation of methyl groups on benzoheterocycles to form aromatic acetals, which can be hydrolyzed to aldehydes. nih.gov

Functionalization of the 2-Methyl Group: The 2-methyl group is activated by the adjacent nitrogen atoms and can participate in condensation reactions. For example, it can be deprotonated with a strong base like n-butyllithium and then reacted with various electrophiles. Condensation with aromatic aldehydes can lead to the formation of styryl-benzimidazole derivatives.

Table 4: Synthesis of Substituted Derivatives

Transformation Reagents and Conditions Product Type
Oxidation of 5- and 6-Methyl Groups KMnO₄, H₂O, Heat 1-Ethyl-2-methyl-1H-benzimidazole-5,6-dicarboxylic acid
Condensation at 2-Methyl Group 1. n-BuLi, THF; 2. Benzaldehyde 1-Ethyl-2-styryl-5,6-trimethylbenzimidazole

Emerging Research Directions and Academic Significance

Application in Bioinorganic Chemistry and Chemical Biology

There is no available research to suggest the application of 1-Ethyl-2,5,6-trimethylbenzimidazole in bioinorganic chemistry or chemical biology. The broader class of benzimidazoles is known to be explored for these purposes, often as ligands for metal complexes with potential biological activity. However, no studies have been identified that specifically investigate this particular compound in these contexts.

Potential as Precursors for Novel Materials

The potential of this compound as a precursor for novel materials has not been documented in the reviewed literature. Benzimidazole (B57391) derivatives can be utilized in the synthesis of polymers and coordination compounds with interesting optical or electronic properties, but no such applications have been reported for this specific molecule.

Fundamental Studies in Heterocyclic Chemistry and Organic Reaction Mechanisms

While the synthesis of various benzimidazole derivatives is a fundamental topic in heterocyclic chemistry, specific studies detailing the synthesis or reaction mechanisms involving this compound are not found in the public domain.

Ligand Design for Catalytic Systems

The design of ligands for catalytic systems is a significant area of research. Benzimidazole-based ligands are known to be effective in various catalytic transformations. However, there is no evidence from the conducted search that this compound has been specifically designed, synthesized, or utilized as a ligand in any catalytic system.

Q & A

Q. What are the common synthetic routes for preparing 1-Ethyl-2,5,6-trimethylbenzimidazole, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cyclization of substituted o-phenylenediamine derivatives. For example:
  • Step 1 : Alkylation of 2,5,6-trimethylbenzimidazole with ethyl halides under basic conditions (e.g., K₂CO₃ in acetone) to introduce the ethyl group at the N1 position .
  • Step 2 : Optimization of reducing agents (e.g., SnCl₂·2H₂O in HCl/EtOH) to ensure complete cyclization while minimizing side reactions .
  • Key Variables : Solvent polarity (THF vs. acetone), temperature (reflux vs. RT), and stoichiometry of alkylating agents.
  • Yield Optimization : Evidence suggests that using anhydrous MgCl₂ as a catalyst during alkylation improves yield to 75–85% .

Q. How is the structural integrity and purity of this compound validated post-synthesis?

  • Methodological Answer :
  • Spectroscopic Analysis :
  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., ethyl and methyl group integration) .
  • IR Spectroscopy : Validates the absence of unreacted amine or carbonyl intermediates .
  • Chromatography : HPLC with UV detection (e.g., C18 columns, methanol/water mobile phase) ensures ≥95% purity .
  • Elemental Analysis : Matches calculated vs. experimental C/H/N ratios to confirm molecular formula .

Q. What biological activities have been reported for ethyl-substituted benzimidazoles, and which assays are used for evaluation?

  • Methodological Answer :
  • Antiviral Activity :
  • HIV Inhibition : Measured via cytopathic effect (CPE) reduction assays in MT-4 cells, with EC₅₀ values compared to cytotoxicity (CC₅₀) in Vero cells .
  • Structure-Activity Trends : Chloro/bromo substituents at the 2-position enhance selectivity (e.g., EC₅₀ = 0.5 μM for HIV vs. CC₅₀ > 100 μM) .
  • Antimicrobial Screening : Agar diffusion assays against Gram-positive bacteria (e.g., S. aureus) show moderate activity (MIC = 16–32 μg/mL) .

Advanced Research Questions

Q. How do substituent modifications at the 2-, 5-, and 6-positions influence the biological activity of this compound?

  • Methodological Answer :
  • Rational Design :
  • 2-Position : Halogens (Cl, Br) enhance antiviral potency by increasing electrophilicity and target binding .
  • 5,6-Positions : Methyl groups improve lipophilicity, enhancing membrane permeability (logP > 3.0) but may reduce solubility .
  • Computational Modeling : Docking studies (e.g., AutoDock Vina) predict interactions with HIV reverse transcriptase allosteric pockets .

Q. How can researchers resolve contradictions in reported biological activity data for benzimidazole derivatives?

  • Methodological Answer :
  • Case Study : In antiviral assays, this compound derivatives showed inactivity against HSV-1 but moderate HIV inhibition. This discrepancy arises from:
  • Viral Target Specificity : Mechanistic studies (e.g., RT inhibition vs. viral entry assays) differentiate modes of action .
  • Cytotoxicity Thresholds : Normalize activity to CC₅₀ values (e.g., selectivity index = CC₅₀/EC₅₀ > 20 indicates therapeutic potential) .
  • Data Reproducibility : Cross-validate results using orthogonal assays (e.g., plaque reduction vs. qPCR for viral load quantification) .

Q. What strategies improve synthetic yield and scalability of this compound?

  • Methodological Answer :
  • Catalyst Screening : Anhydrous MgCl₂ in methanol increases alkylation efficiency (yield: 75% vs. 50% without catalyst) .
  • Solvent Optimization : Ethyl acetate/water biphasic systems simplify purification, reducing byproduct formation .
  • Scale-Up Challenges :
  • Temperature Control : Gradual heating (reflux at 80°C) prevents exothermic side reactions .
  • Cost Analysis : Bulk procurement of SnCl₂·2H₂O reduces reagent expenses by 30% .

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